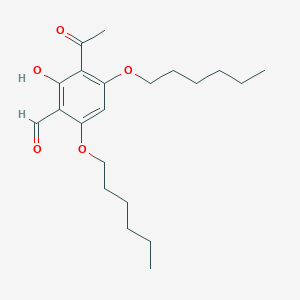
1,3-Benzoselenazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoselenazole-2-carbaldehyde is an organoselenium compound that features a benzene ring fused with a selenazole ring, which contains selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoselenazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of zinc bis(o-aminoselenoate) with acid chlorides . Another method includes the reaction of bis(o-aminophenyl) diselenide with aldehydes promoted by sodium metabisulfite . Additionally, a one-pot preparation method using N-(acetyl)benzoyl-2-iodoanilines via microwave-assisted methodology has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the one-pot microwave-assisted method, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoselenazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 1,3-Benzoselenazole-2-carboxylic acid.
Reduction: 1,3-Benzoselenazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzoselenazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential antiviral, antihypertensive, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as cyanine-type dyes.
Mechanism of Action
The mechanism of action of 1,3-Benzoselenazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-carbaldehyde: Contains sulfur instead of selenium.
1,3-Benzoxazole-2-carbaldehyde: Contains oxygen instead of selenium.
1,3-Benzimidazole-2-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
1,3-Benzoselenazole-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced antioxidant properties and different reactivity profiles, making them valuable in various applications.
Properties
CAS No. |
119151-39-2 |
|---|---|
Molecular Formula |
C8H5NOSe |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
1,3-benzoselenazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOSe/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H |
InChI Key |
VKYNNAZUYTZYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)



![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)



